1-(4-Iodophenyl)-2-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenyl)-2-phenylbutan-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
The synthesis of 1-(4-Iodophenyl)-2-phenylbutan-1-one typically involves the iodination of a precursor compound. One common method includes the reaction of 4-iodoacetophenone with phenylmagnesium bromide, followed by the addition of butanone. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often include the use of automated reactors and continuous flow systems to enhance the yield and reduce production time .
Chemical Reactions Analysis
1-(4-Iodophenyl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(4-Iodophenyl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in various coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4-Iodophenyl)-2-phenylbutan-1-one involves its interaction with specific molecular targets. The iodine atom in the phenyl ring plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways .
Comparison with Similar Compounds
1-(4-Iodophenyl)-2-phenylbutan-1-one can be compared with other similar compounds, such as:
4-Iodobiphenyl: Similar in structure but lacks the butanone group, making it less reactive in certain chemical reactions.
4-Iodoacetophenone: Contains an acetophenone group instead of a butanone group, leading to different reactivity and applications.
Isoindoline derivatives: These compounds have different core structures but share some functional similarities, such as the presence of iodine atoms.
Properties
CAS No. |
219901-56-1 |
---|---|
Molecular Formula |
C16H15IO |
Molecular Weight |
350.19 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-phenylbutan-1-one |
InChI |
InChI=1S/C16H15IO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3 |
InChI Key |
QTFDWVRCMKYTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.